molecular formula C14H12F3OP B1609772 Diphenyl(2,2,2-trifluoroethyl)phosphine oxide CAS No. 57328-25-3

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

Cat. No. B1609772
CAS RN: 57328-25-3
M. Wt: 284.21 g/mol
InChI Key: LXZJQNKLEDFLAB-UHFFFAOYSA-N
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Patent
US07432281B2

Procedure details

A mixture of ethyl diphenylphosphonite (1.98 g; 5.8 mmol) and 2,2,2-trifluoroethyl iodide (6.1 g; 29 mmol) was stirred at room temperature under nitrogen for 24 hrs. The excess reagents were removed under vacuum. The residue was purified on silica gel using a 0-100% hexane-ethyl acetate gradient to give the target as a white powder (800 mg; 49%).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([PH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([O-:11])OCC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:18][C:19]([F:23])([F:22])[CH2:20]I>>[F:18][C:19]([F:23])([F:22])[CH2:20][P:7](=[O:11])([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(OCC)([O-])C1=CC=CC=C1
Name
Quantity
6.1 g
Type
reactant
Smiles
FC(CI)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using a 0-100% hexane-ethyl acetate gradient
CUSTOM
Type
CUSTOM
Details
to give the target as a white powder (800 mg; 49%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(CP(C1=CC=CC=C1)(C1=CC=CC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.